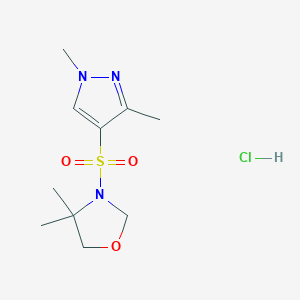
N-(3-((4-(4-metoxifenil)piperazin-1-il)sulfonil)propil)-2-oxo-1,2-dihidropiridina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H26N4O5S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibidores del Receptor 5-HT1A
Se ha encontrado que el compuesto tiene una alta afinidad de unión al receptor 5-HT1A . Este receptor es un subtipo del receptor de serotonina, que es un objetivo para una amplia gama de trastornos psiquiátricos y neurológicos. Por lo tanto, este compuesto podría usarse potencialmente en el desarrollo de nuevos tratamientos para estas afecciones .
Receptores Acoplados a Proteína G (GPCR)
El compuesto podría usarse potencialmente en el desarrollo de fármacos que actúan sobre los receptores acoplados a proteína G (GPCR) . Los GPCR son una gran familia de receptores que juegan un papel clave en muchos procesos fisiológicos y son el objetivo de una gran proporción de los fármacos medicinales modernos .
Fármacos Antidepresivos
Dadas sus características estructurales y su capacidad para unirse al receptor 5-HT1A, el compuesto podría usarse potencialmente en el desarrollo de nuevos fármacos antidepresivos .
Fármacos Antipsicóticos
La capacidad del compuesto para unirse al receptor 5-HT1A también podría convertirlo en un candidato para el desarrollo de nuevos fármacos antipsicóticos .
Fármacos Antiinflamatorios
La porción piperazina del compuesto se encuentra en muchos compuestos biológicamente activos utilizados para una variedad de estados de enfermedad, incluidos los fármacos antiinflamatorios . Por lo tanto, este compuesto podría usarse potencialmente en el desarrollo de nuevos tratamientos antiinflamatorios .
Fármacos Antitumorales
El anillo piperazina también es un componente en tratamientos potenciales para varios tipos de cáncer . Por lo tanto, este compuesto podría usarse potencialmente en el desarrollo de nuevos tratamientos antitumorales .
Fármacos Antidiabéticos
El anillo piperazina también se encuentra en compuestos biológicamente activos utilizados para el tratamiento de la diabetes . Por lo tanto, este compuesto podría usarse potencialmente en el desarrollo de nuevos tratamientos antidiabéticos .
Tratamientos para Enfermedades Neurodegenerativas
El anillo piperazina es un componente en tratamientos potenciales para la enfermedad de Parkinson y Alzheimer . Por lo tanto, este compuesto podría usarse potencialmente en el desarrollo de nuevos tratamientos para estas enfermedades neurodegenerativas .
Mecanismo De Acción
Target of Action
The compound, also known as N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-oxo-1H-pyridine-3-carboxamide, exhibits high subtype-selectivity to both α1D and α1A adrenoceptors . It has been reported to have significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important enzymes in acetylcholine hydrolysis .
Mode of Action
The compound interacts with its targets, the α1D and α1A adrenoceptors, and AChE/BChE enzymes, resulting in significant changes. It exhibits an α1-independent action, indicating that it can induce effects independently of α1-adrenoceptor blocking . The compound also shows competitive inhibition against AChE, suggesting that it competes with acetylcholine for the active site of the enzyme .
Biochemical Pathways
The compound affects the cholinergic transmission pathway by inhibiting AChE/BChE enzymes, which are responsible for acetylcholine hydrolysis . This leads to an increase in acetylcholine levels, which is crucial in the management of Alzheimer’s disease symptoms. Furthermore, the compound induces apoptosis in benign prostatic hyperplasia, a process that is independent of α1-adrenoceptor blocking .
Result of Action
The compound exhibits significant cell viability inhibition and apoptotic induction in the BPH-1 cell line . It also plays a remarkable role in preventing the progression of prostatic hyperplasia through α1-independent apoptotic induction . In Alzheimer’s disease, the compound increases acetylcholine levels by inhibiting AChE/BChE, thereby improving cognitive functions .
Propiedades
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-29-17-7-5-16(6-8-17)23-11-13-24(14-12-23)30(27,28)15-3-10-22-20(26)18-4-2-9-21-19(18)25/h2,4-9H,3,10-15H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHSNTVFPMQUCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC=CNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
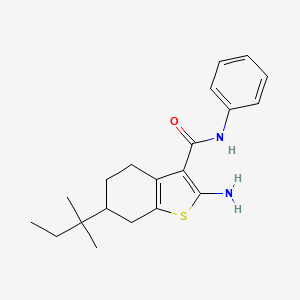
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2404431.png)

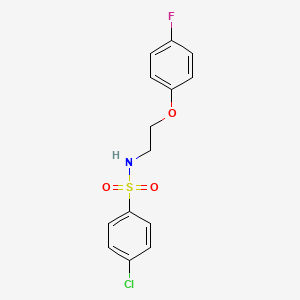

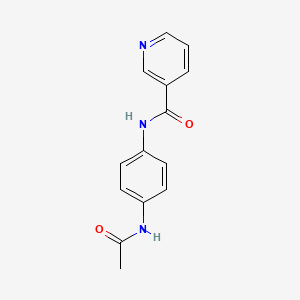
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2404440.png)
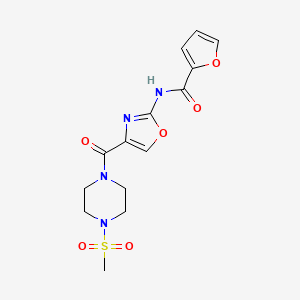
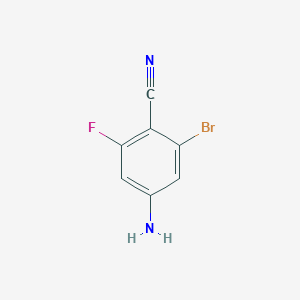
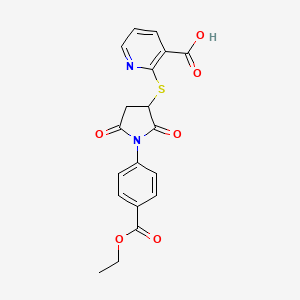
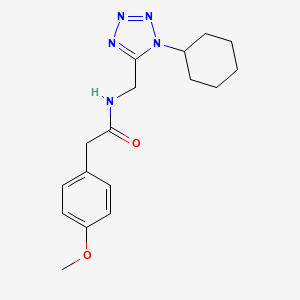

![1-(4-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2404449.png)
